N-(3,4-dimethoxybenzyl)-2-iodobenzamide
Description
N-(3,4-Dimethoxybenzyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodo-substituted benzoyl core and a 3,4-dimethoxybenzyl amine group.
Properties
Molecular Formula |
C16H16INO3 |
|---|---|
Molecular Weight |
397.21 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
XTIZXHQHIZJONY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between N-(3,4-dimethoxybenzyl)-2-iodobenzamide and related compounds:
Key Observations:
- Iodine Substitution : The 2-iodo group in the target compound and ’s analog enhances electrophilicity, making these compounds suitable for cross-coupling reactions. However, the 3,4-dimethoxybenzyl group in the target compound may confer distinct steric/electronic effects compared to ’s 2,3-dimethoxybenzyl group .
- In contrast, synthetic analogs like ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritize directing-group functionality for catalysis .
- Synthetic Yields : Copper-catalyzed methods (e.g., ) achieve moderate yields (~39%), whereas plant-extracted analogs (–7) require chromatographic purification, reflecting divergent synthetic challenges .
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